BenchChemオンラインストアへようこそ!

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Lipophilicity Physicochemical Properties Predictive ADME

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2) is a synthetic 1,3,4-thiadiazole derivative featuring a 2,4-dichlorophenyl substituent at the 5-position and a 2-nitrobenzamide moiety at the 2-position of the heterocyclic core. The compound belongs to a well-studied class of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamides that have been explored for diverse biological activities including kinase inhibition, antimicrobial effects, and anticancer potential.

Molecular Formula C15H8Cl2N4O3S
Molecular Weight 395.21
CAS No. 391227-00-2
Cat. No. B2820612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
CAS391227-00-2
Molecular FormulaC15H8Cl2N4O3S
Molecular Weight395.21
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H8Cl2N4O3S/c16-8-5-6-9(11(17)7-8)14-19-20-15(25-14)18-13(22)10-3-1-2-4-12(10)21(23)24/h1-7H,(H,18,20,22)
InChIKeyYBQMNQYBAWBCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2) – Structural and Functional Baseline for Research Sourcing


N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2) is a synthetic 1,3,4-thiadiazole derivative featuring a 2,4-dichlorophenyl substituent at the 5-position and a 2-nitrobenzamide moiety at the 2-position of the heterocyclic core [1]. The compound belongs to a well-studied class of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamides that have been explored for diverse biological activities including kinase inhibition, antimicrobial effects, and anticancer potential [1][2]. Its molecular formula is C₁₅H₈Cl₂N₄O₃S with a molecular weight of 395.21 g/mol . Commercial sources indicate the product is intended exclusively for non‑human research use .

Why Direct Substitution with Other 1,3,4-Thiadiazole‑2‑yl‑benzamides Is Not Reliable for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2)


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide chemotype, even minor structural modifications lead to substantial shifts in biological target engagement, physicochemical properties, and off‑target profiles. The specific combination of a 2,4-dichlorophenyl group at the thiadiazole C5-position and a 2-nitro substituent on the benzamide ring in this compound is predicted to alter hydrogen‑bonding patterns, lipophilicity, and steric fit relative to close analogs (e.g., the 4-nitro positional isomer or the 5-ethyl analog) [1][2]. Published structure‑activity relationship (SAR) studies on related series demonstrate that the position of the nitro group (2‑ vs. 4‑) can determine whether a compound exhibits anticonvulsant, anti‑inflammatory, or cytotoxic activity, while the 5‑aryl substituent modulates target potency [1][2]. Consequently, generic substitution without head‑to‑head comparative data is scientifically unsound and may invalidate experimental results.

Quantitative Differentiation Evidence for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2) Against Closest Analogs


Predicted Lipophilicity Difference versus 4‑Nitro Positional Isomer May Influence Membrane Permeability

Computationally predicted logP values indicate that the 2‑nitro isomer is measurably less lipophilic than the 4‑nitro analog (N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide), which may translate into differential passive membrane permeability and solubility . This prediction is consistent with known electronic effects of ortho‑ vs. para‑nitro substitution on hydrogen‑bonding capacity and polarity [1].

Lipophilicity Physicochemical Properties Predictive ADME

Distinct Nitro Group Position Alters Electronic Profile and Predicted Hydrogen‑Bond Acceptor Strength

The ortho‑nitro substituent in the target compound creates an intramolecular hydrogen‑bond acceptor that is absent in the 4‑nitro positional isomer and in the non‑nitrated benzamide analog (N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 391226-18-9). This structural feature is known to influence binding to kinase hinge regions and to modulate metabolic stability in related benzamide series [1][2].

Electronic Effects Nitro Group Position SAR

5‑(2,4‑Dichlorophenyl) Substituent Confers Distinct Kinase Inhibition Potential Relative to 5‑Ethyl Analog

Patent disclosures covering N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamides as protein kinase B (PKB/Akt) inhibitors reveal that a 2,4‑dichlorophenyl substituent at the 5‑position (as in the target compound) is associated with enhanced binding to the kinase hinge region compared to a simple 5‑ethyl group (as in the known anticonvulsant N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide) [1][2]. Although quantitative IC₅₀ data for the target compound are not public, the patent SAR indicates that dichlorophenyl derivatives show markedly improved potency over alkyl‑substituted analogs in PKB inhibition assays [1].

Kinase Inhibition 1,3,4-Thiadiazole PKB/Akt

Recommended Application Scenarios for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 391227-00-2) Based on Available Differentiation Evidence


Structure‑Based Optimization of 1,3,4‑Thiadiazole PKB/Akt Inhibitors

The 2,4‑dichlorophenyl substituent positions this compound within the pharmacophore space of patented PKB/Akt inhibitors [1]. Researchers can use it as a scaffold‑hopping intermediate to explore how ortho‑nitrobenzamide geometry influences kinase selectivity, leveraging the predicted lower logP relative to the 4‑nitro isomer to modulate pharmacokinetic properties. Because the compound is not intended for therapeutic use, it is suitable only for in vitro target engagement studies and SAR expansion.

Comparative Physicochemical Profiling of Nitrobenzamide Positional Isomers

The 2‑nitro versus 4‑nitro isomer pair provides an ideal model for studying the impact of intramolecular hydrogen bonding on solid‑state properties, solubility, and permeability [1][2]. Procurement of the target compound alongside its 4‑nitro analog enables direct experimental determination of logP, thermodynamic solubility, and PAMPA permeability, filling a gap in the current absence of such data.

Negative Control for Anticonvulsant Screening Assays

The structurally related 5‑ethyl analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide) has established anticonvulsant activity in the pentylenetetrazole model [1]. The 5‑(2,4‑dichlorophenyl) derivative, lacking the 5‑ethyl moiety critical for anticonvulsant efficacy, can serve as a chemically matched negative control when verifying target‑specific effects in ion‑channel or neurotransmitter‑release assays.

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.